
An In-depth Technical Guide to the Chemical
Structure and Properties of Lomeguatrib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lomeguatrib

Cat. No.: B1675042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, and relevant experimental protocols for

Lomeguatrib (also known as PaTrin-2). Lomeguatrib is a potent inhibitor of O6-

methylguanine-DNA methyltransferase (MGMT), a key DNA repair protein implicated in tumor

resistance to alkylating chemotherapeutic agents.

Chemical Identity and Physicochemical Properties
Lomeguatrib is a purine derivative characterized by a bromothenyl substituent. Its core

structure is designed to act as a pseudosubstrate for the MGMT protein.

Table 1: Chemical Identifiers for Lomeguatrib
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Identifier Value Source

IUPAC Name
6-[(4-bromothiophen-2-

yl)methoxy]-7H-purin-2-amine
[1][2][3]

Synonyms
PaTrin-2, O6-(4-

bromothenyl)guanine
[4][5]

CAS Number 192441-08-0 [1][5][6][7]

Molecular Formula C₁₀H₈BrN₅OS [1][5][6][7]

SMILES
NC1=NC(OCC2=CC(Br)=CS2)

=C3N=CNC3=N1
[5][6]

InChI Key
JUJPKFNFCWJBCX-

UHFFFAOYSA-N
[5]

Table 2: Physicochemical Properties of Lomeguatrib

Property Value Source

Molecular Weight 326.17 g/mol [1][5][6][7]

Appearance Light yellow to yellow solid [6]

Purity ≥98% (HPLC) [5][7]

Solubility Soluble to 100 mM in DMSO [5][7]

Storage Store at +4°C [5][7]

Mechanism of Action: MGMT Inhibition
Lomeguatrib functions as a potent, irreversible inhibitor of O6-methylguanine-DNA

methyltransferase (MGMT).[4][5] MGMT is a crucial DNA repair protein that protects cells from

the cytotoxic effects of alkylating agents, such as temozolomide (TMZ) and dacarbazine.[8][9]

These agents introduce alkyl groups onto the O6 position of guanine in DNA, forming O6-

alkylguanine adducts.[10] If left unrepaired, these lesions can lead to DNA mismatches during

replication, triggering cell cycle arrest and apoptosis.[11]
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The MGMT protein normally reverses this damage by transferring the alkyl group from the

guanine to one of its own cysteine residues.[4][8] This is a stoichiometric, "suicide" reaction that

permanently inactivates the MGMT protein, which is then targeted for ubiquitination and

proteasomal degradation.[8] High levels of MGMT in tumor cells can rapidly repair the DNA

damage, thus conferring resistance to therapy.[10][11]

Lomeguatrib acts as a pseudosubstrate for MGMT.[5][10] The MGMT protein recognizes

Lomeguatrib and covalently transfers the 4-bromothenyl group to its active site cysteine

residue.[10] This process irreversibly inactivates MGMT, depleting the cell's capacity to repair

O6-alkylguanine adducts.[10] By inhibiting MGMT, Lomeguatrib sensitizes tumor cells to the

cytotoxic effects of alkylating agents, thereby overcoming a significant mechanism of drug

resistance.[4][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.medchemexpress.com/literature/lomeguatrib-is-a-o6-methylguanine-dna-methyltransferase-mgmt-inhibitor.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3171007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3171007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2807621/
https://www.mdpi.com/2072-6694/14/15/3572
https://www.benchchem.com/product/b1675042?utm_src=pdf-body
https://www.tocris.com/products/lomeguatrib_4359
https://pmc.ncbi.nlm.nih.gov/articles/PMC2807621/
https://www.benchchem.com/product/b1675042?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2807621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2807621/
https://www.benchchem.com/product/b1675042?utm_src=pdf-body
https://www.medchemexpress.com/literature/lomeguatrib-is-a-o6-methylguanine-dna-methyltransferase-mgmt-inhibitor.html
https://synapse.patsnap.com/drug/611cbb0120ac41aa9e27f44df0050e52
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normal MGMT Repair (Resistance)

Alkylating Agent
(e.g., Temozolomide)

Cellular DNA

Alkylation

O6-Alkylguanine
DNA Adducts

Repaired DNA

Repair

Apoptosis &
Cell Death

Active MGMT Inactive MGMT
Suicide Inactivation

Cell Survival &
Resistance

Lomeguatrib

Click to download full resolution via product page

Caption: Mechanism of Lomeguatrib action on the MGMT DNA repair pathway.

Biological Activity and Efficacy
Lomeguatrib has demonstrated potent inhibition of MGMT in both biochemical and cellular

assays. Its ability to enhance the efficacy of temozolomide has been shown in various cancer

models.
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Table 3: In Vitro Inhibitory Activity of Lomeguatrib

Assay Type Cell Line / System IC₅₀ Value Source

Cell-free assay HeLa S3 cell extracts 9 nM (0.009 µM) [5][6][7]

Cell-based assay MCF-7 cells ~60 nM [6]

In cellular models, Lomeguatrib substantially increases the growth-inhibitory effects of

temozolomide. For example, in MCF-7 cells, the addition of 10 µM Lomeguatrib reduced the

D60 (dose required for 60% growth inhibition) of temozolomide from 400 µM to 10 µM.[6] In

vivo studies using human tumor xenografts in mice have also confirmed that Lomeguatrib
enhances the antitumor activity of temozolomide.[4][5] A 20 mg/kg intraperitoneal dose of

Lomeguatrib was sufficient to completely inactivate MGMT within 2 hours in MCF-7

xenografts.[4]

Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the

activity of Lomeguatrib.

This assay quantifies the ability of an inhibitor to block the methyltransferase activity of MGMT

in a cell extract.

Objective: To determine the IC₅₀ value of Lomeguatrib against MGMT.

Methodology:

Prepare cell-free extracts from a suitable cell line (e.g., HeLa S3).[5][6]

Incubate the cell extract with varying concentrations of Lomeguatrib.

Add a DNA substrate containing [³H]-methylated O6-methylguanine.

Allow the MGMT enzyme in the extract to transfer the radiolabeled methyl group to itself.

Precipitate the protein using trichloroacetic acid (TCA).
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Wash the precipitated protein to remove unincorporated radioactivity.

Solubilize the protein and measure the incorporated radioactivity using liquid scintillation

counting.

Enzyme activity is expressed as fmol of [³H]methyl transferred per mg of total protein.[6]

Calculate the percent inhibition relative to an untreated control and determine the IC₅₀

value graphically.[6]

This assay assesses the ability of Lomeguatrib to sensitize cancer cells to an alkylating agent.

Objective: To measure the enhancement of temozolomide-induced cytotoxicity by

Lomeguatrib.

Methodology:

Plate cells (e.g., MCF-7) in a 96-well plate and allow them to attach for 24 hours.[6]

Pre-treat the cells with Lomeguatrib (e.g., 10 µM) for 2 hours.[6]

Add increasing concentrations of temozolomide to the wells.

Incubate the cells for an additional 4-5 days.[6]

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each

well and incubate for 3 hours. Live cells will reduce the yellow MTT to purple formazan

crystals.

Solubilize the formazan crystals and measure the absorbance using a plate reader.

Calculate cell viability as a percentage of the untreated control and determine the dose-

response curves.

This protocol evaluates the combined antitumor effect of Lomeguatrib and temozolomide in a

mouse model.
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Objective: To assess if Lomeguatrib can sensitize human tumor xenografts to

temozolomide.

Methodology:

Implant human tumor cells (e.g., MCF-7) subcutaneously into immunodeficient mice.[3]

Once tumors reach a specified volume, randomize mice into four treatment groups: (1)

Vehicle control, (2) Lomeguatrib only, (3) Temozolomide only, and (4) Lomeguatrib plus

temozolomide.[3]

Administer drugs as specified. For example: Lomeguatrib (20 mg/kg/day, i.p.) followed 1

hour later by temozolomide (100 mg/kg/day, i.p.) for 5 consecutive days.[3]

Monitor tumor volume and animal body weight regularly throughout the study.

The primary endpoint is typically tumor growth delay or inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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